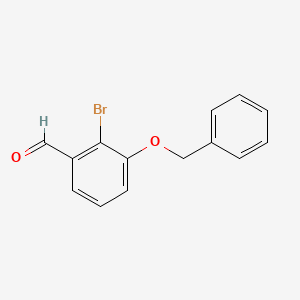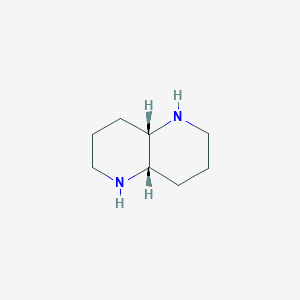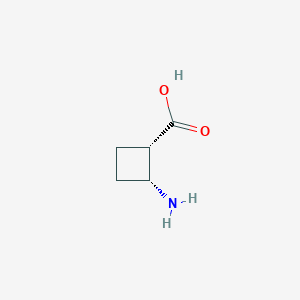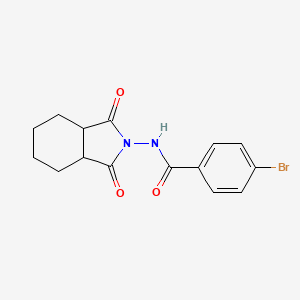
4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide
Descripción general
Descripción
The chemical compound “4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide” is a versatile material used in various scientific research1. It offers immense potential for studying molecular interactions and drug discovery due to its unique structural features and diverse applications1.
I’m sorry I couldn’t be of more help. If you have any other questions or need assistance with a different topic, feel free to ask!
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Novel Compounds : Research has led to the synthesis of various N-allyl and N-piperidyl benzamide derivatives, including those with bromo substituents, showcasing their potential as novel non-peptide CCR5 antagonists and highlighting their significant bioactivities (Cheng De-ju, 2014; H. Bi, 2014). These findings are essential for developing new therapeutic agents.
Metal Complexes Formation : Studies on 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives have elucidated their ability to form complexes with metals like Ni(II) and Cu(II), providing insights into their coordination chemistry and potential applications in material science and catalysis (G. Binzet et al., 2009).
Structural and Molecular Studies
Crystal Structure Analysis : The crystal and molecular structure of certain bromo-substituted benzamide derivatives has been determined, offering valuable information on their molecular arrangement, hydrogen bonding, and interaction patterns. These studies contribute to our understanding of the structural prerequisites for biological activity and material properties (A. Saeed et al., 2020).
Molecular Interactions and Properties : Detailed analyses, including Hirshfeld surface analysis and DFT calculations, have been conducted on antipyrine-like derivatives, revealing the significance of intermolecular interactions in determining the solid-state structures and properties of these compounds (A. Saeed et al., 2020). Such insights are crucial for designing materials with desired physical and chemical characteristics.
Applications in Sensing and Imaging
Fluorescent Sensors and Imaging : Certain derivatives, like the one developed for selective detection of Al3+, demonstrate the potential of bromo-substituted benzamides in creating optical chemosensors. These sensors can be applied in environmental monitoring and bioimaging, showcasing the versatility of these compounds in scientific research (Thangaraj Anand et al., 2018).
Propiedades
IUPAC Name |
4-bromo-N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3/c16-10-7-5-9(6-8-10)13(19)17-18-14(20)11-3-1-2-4-12(11)15(18)21/h5-8,11-12H,1-4H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDNIXCMYMBSNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)NC(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


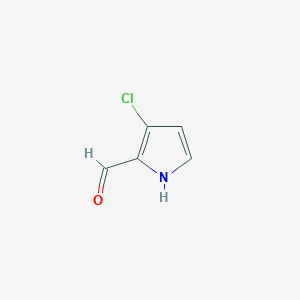
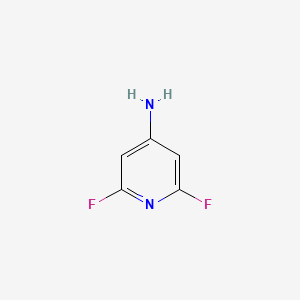
![Isoxazolo[5,4-c]pyridin-3-ol](/img/structure/B1312757.png)
![(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B1312758.png)
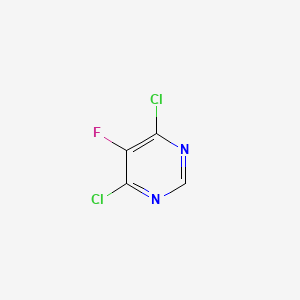
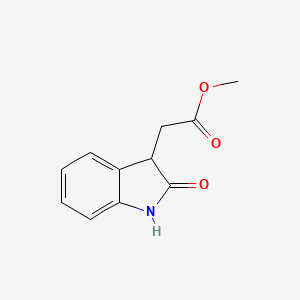
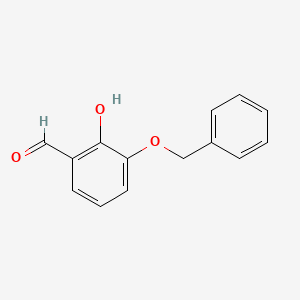
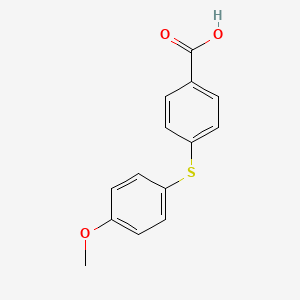
![4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B1312771.png)
